![molecular formula C25H22FN3O B2505579 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 573974-88-6](/img/structure/B2505579.png)

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

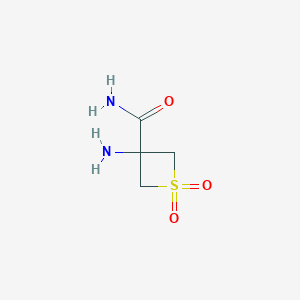

The compound "4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one" is a derivative that falls within the class of benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives. These derivatives have been synthesized and evaluated for their potential as anti-Alzheimer's agents, drawing inspiration from the lead compound donepezil, which is a major drug for Alzheimer's disease management .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from basic building blocks like o-phenylenediamine and ethyl acetoacetate. The process includes cyclization, N-alkylation, hydrolyzation, and chlorination to achieve the desired benzimidazole derivatives . The synthesis aims to maintain key functional interactions such as carbonyl and dimethoxyphenyl groups, which are crucial for biological activity. The overall yield of a related compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, was reported to be 56.4% under optimized conditions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzimidazole core, which is a common feature in many pharmacologically active molecules. The structural characterization is typically confirmed using techniques such as 1H NMR spectroscopy . The presence of a fluorobenzyl group is significant as fluorine atoms are often included in pharmaceuticals to enhance binding interactions with biological targets.

Chemical Reactions Analysis

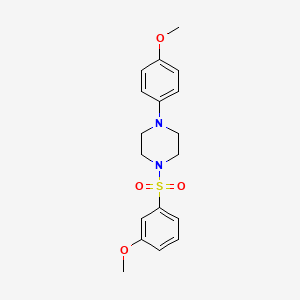

The chemical reactivity of these compounds is influenced by the presence of the benzimidazole core and the substituents attached to it. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the formation of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can further react to form various azo dyes . These reactions are indicative of the versatility of the benzimidazole derivatives in forming a range of compounds with potential applications in different fields, including pharmaceuticals and dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can significantly affect properties such as absorption ability, which is crucial for their pharmacological activity. The absorption properties can vary with changes in pH and solvent, which is an important consideration for their bioavailability and efficacy as drugs .

Wissenschaftliche Forschungsanwendungen

Anti-Alzheimer's Activity

A research study explored the synthesis and evaluation of a series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for their potential anti-Alzheimer's activity. The compounds were modeled on the lead compound donepezil, a major drug for managing Alzheimer's disease. The study highlighted that two specific compounds, including one with a pyrrolidin-2-one structure similar to the compound of interest, showed excellent anti-Alzheimer's profiles, significantly comparing to donepezil in in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations (Gupta et al., 2020).

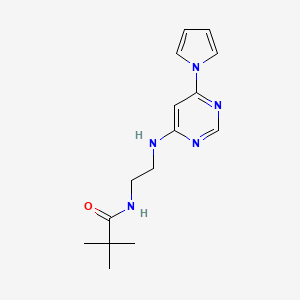

Serotonin Receptor Antagonists

Another study involved the synthesis of compounds, including benzo[d]imidazol-2(3H)-ones, and their evaluation as potent dual 5-HT7/5-HT2A serotonin receptors ligands. This study found that some compounds, structurally similar to the compound , were identified as full antagonist ligands and successfully crossed the blood-brain barrier as evidenced by positron emission tomography (PET) imaging in a primate's central nervous system (Deau et al., 2015).

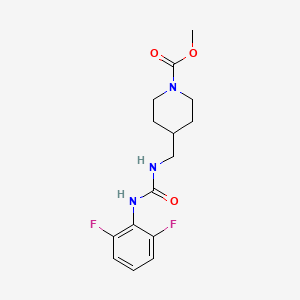

Antibacterial and Antifungal Activity

A study on novel heterocyclic compounds, including pyrrolidin-2-one derivatives, reported their antibacterial and antifungal activities. The synthesized compounds were evaluated against various bacterial and fungal strains, and some showed significant activity compared to standard drugs. This study highlighted the potential of these compounds, including those structurally related to the compound , in addressing microbial infections (Patel & Patel, 2015).

Eigenschaften

IUPAC Name |

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O/c1-17-6-2-4-8-22(17)28-16-19(14-24(28)30)25-27-21-7-3-5-9-23(21)29(25)15-18-10-12-20(26)13-11-18/h2-13,19H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYXGXCBDLLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)

![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B2505516.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)

![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)